1-(4-((6-(4-Fluorobenzamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide
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Overview
Description
1-(4-((6-(4-Fluorobenzamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridazine ring, a fluorobenzamide group, and a piperidine carboxamide moiety, making it a subject of interest for researchers exploring new chemical entities.
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives have been shown to interact with their targets in a variety of ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on the specific structure and substituents of the compound .
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
It is known that the biological activity of pyridazinone derivatives can be influenced by a variety of factors, including the specific structure and substituents of the compound, as well as the biological environment in which it is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of appropriate diaminopyridazine derivatives with suitable carboxylic acid derivatives The fluorobenzamide group can be introduced through a reaction with 4-fluorobenzoyl chloride, followed by the formation of the thioether linkage using a suitable thiolating agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as amides or thioethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes, particularly those involving enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, possibly as a lead compound for drug development.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
LY3000328: A related compound with a similar structure, used in pharmaceutical research.
Bendroflumethiazide: A diuretic with a different core structure but containing fluorobenzamide and thioether groups.
Uniqueness: 1-(4-((6-(4-Fluorobenzamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
1-[4-[6-[(4-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylbutanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3S/c22-16-5-3-15(4-6-16)21(30)24-17-7-8-18(26-25-17)31-13-1-2-19(28)27-11-9-14(10-12-27)20(23)29/h3-8,14H,1-2,9-13H2,(H2,23,29)(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDPHJOXMHHDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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